7-Desmethyl-9-(5-oxohexyl) Pentoxifylline
CAS No.: 1329834-21-0
Cat. No.: VC0140725
Molecular Formula: C18H26N4O4
Molecular Weight: 362.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1329834-21-0 |
---|---|
Molecular Formula | C18H26N4O4 |
Molecular Weight | 362.43 |
IUPAC Name | 3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione |
Standard InChI | InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-15-16(21)20(3)18(26)22(17(15)25)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 |
Standard InChI Key | ZKPKGARSYMNYHU-UHFFFAOYSA-N |
SMILES | CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C |
Introduction
Physical and Chemical Properties
The compound demonstrates specific physicochemical characteristics that define its behavior in various environments. These properties are outlined in Table 1.
Table 1. Predicted Physicochemical Properties of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline
Property | Value | Determination Method |
---|---|---|
Boiling point | 607.4±65.0 °C | Predicted |
Density | 1.25±0.1 g/cm³ | Predicted |
pKa | 0.73±0.70 | Predicted |
Molecular Weight | 362.42 | Calculated |
These properties indicate a high-boiling point compound with moderate density and relatively strong acidity .
Relation to Pentoxifylline
To understand 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline, it is essential to examine its relationship with the parent drug pentoxifylline.
Pentoxifylline Overview
Pentoxifylline (PTX) is a synthetic dimethylxanthine derivative that modifies the rheological properties of blood while demonstrating anti-oxidant and anti-inflammatory effects . Originally developed to treat intermittent claudication (a form of exertion-induced leg pain common in patients with peripheral arterial disease), PTX has expanded its potential applications to include osteoradionecrosis, diabetic kidney disease, and various fibrosis-related conditions .
The mechanism of action for pentoxifylline includes:
-
Increasing erythrocyte flexibility
-
Reducing plasma fibrinogen
-
Inhibiting neutrophil activation
At the molecular level, pentoxifylline acts as:
-
A non-specific cyclic-3',5'-phosphodiesterase (PDE) inhibitor
-
A modulator of adenosine receptor function, particularly the A2A receptor
Analytical Methods and Detection
The detection and quantification of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline require sophisticated analytical methods. Recent research has developed methodologies for simultaneous quantification of pentoxifylline and its related compounds.
Liquid Chromatography-Mass Spectrometry
A recent study developed a simple, rapid, reproducible analytical method using liquid chromatography and electrospray ionization (ESI) with tandem mass spectrometry for the determination of pentoxifylline and its related compounds . This method demonstrated high recovery rates and appropriate precision and accuracy for quantification.
The validation parameters for analytical methods targeting pentoxifylline and related compounds typically include:
-
Precision and accuracy within ±15% of nominal concentration (±20% for LLOQ)
-
Recovery rates consistently above 85%
-
Appropriate stability under various storage and handling conditions
Supplier | Product Code/Number | Packaging | Price (as of 2021) |
---|---|---|---|
TRC | D293100 | 10mg | $195 |
TRC | D293100 | 100mg | $1,540 |
LGC Standards | TRC-D293100-250MG | Neat | Not specified |
Impurity.com | IM055419 | Not specified | Not specified |
These standards are typically categorized under "Pharmaceutical/API Drug Impurities/Metabolites" and are used for quality control in pharmaceutical manufacturing and research .
Pharmacological Context
Relation to PDE Inhibitors
Pentoxifylline is classified among phosphodiesterase (PDE) inhibitors, which are known to affect platelet function and may exert antithrombotic effects. These inhibitors are categorized based on their target PDE enzyme family, substrate specificity, and therapeutic applications .
Table 3. Comparison of PDE Inhibitor Families
Family | Substrate | Tissue Expression | Inhibitors | Disease Targets |
---|---|---|---|---|
PDE2 | cGMP = cAMP | Platelets, heart, endothelial cells | EHNA, BAY 60-7550, PDP | Memory impairment, endothelial permeability |
PDE3 | cAMP > cGMP | Platelets, vascular smooth muscle, corpus cavernosum, heart | Cilostazol, milrinone, vesnarinone, anagrelide | Peripheral vascular disease, heart failure |
PDE5 | cGMP | Platelets, vascular smooth muscle, corpus cavernosum | Sildenafil, vardenafil, tadalafil | Erectile dysfunction, ischemic cardiovascular disease |
Pentoxifylline's action as a PDE inhibitor contributes to its hemorheological effects, which are central to its therapeutic applications .
Significance in Pharmaceutical Analysis
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline serves as an important marker in pharmaceutical quality control and metabolic studies of pentoxifylline. Its identification and quantification are crucial for:
-
Ensuring pharmaceutical grade purity of pentoxifylline formulations
-
Understanding metabolic pathways and potential drug-drug interactions
-
Investigating structure-activity relationships of pentoxifylline derivatives
-
Supporting regulatory compliance for pharmaceutical manufacturers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume